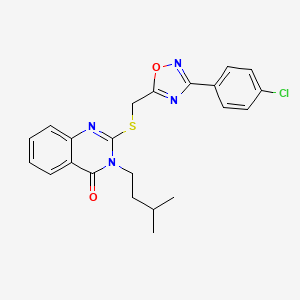![molecular formula C8H10ClN3O3 B2529665 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide CAS No. 2411224-01-4](/img/structure/B2529665.png)
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide, also known as CP-oxazole, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death (Liu et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One study found that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression (Liu et al., 2017). This compound has also been shown to inhibit the activity of the bacterial enzyme MurA, which is involved in cell wall synthesis (Huang et al., 2015).
実験室実験の利点と制限
One advantage of using 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one limitation is that this compound has not been extensively studied, and its safety and efficacy have not been fully evaluated.
将来の方向性
There are several future directions for research on 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. One area of research could focus on the development of this compound as a therapeutic agent for cancer and bacterial infections. Another area of research could focus on the mechanism of action of this compound and its potential use as a tool for studying DNA replication and repair. Additionally, studies could investigate the safety and efficacy of this compound in animal models and human clinical trials.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of this compound as a therapeutic agent and tool for studying DNA replication and repair.
合成法
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is synthesized by reacting 2-amino-2-methyl-1-propanol with oxalyl chloride to form 2-chloropropanoyl chloride. The resulting compound is then reacted with 2-aminomethyl oxazole-4-carboxamide to form this compound. This synthesis method has been reported to have a yield of approximately 70% (Huang et al., 2015).
科学的研究の応用
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential applications in various scientific research areas. One study found that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation (Liu et al., 2017). This compound has also been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus (Huang et al., 2015).
特性
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(9)8(14)11-2-6-12-5(3-15-6)7(10)13/h3-4H,2H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPPDHIPZVTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

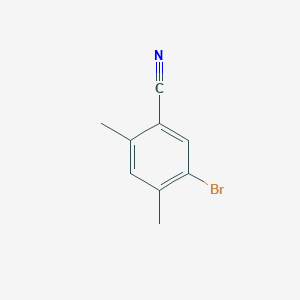
![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

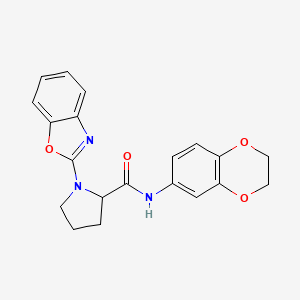
![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)
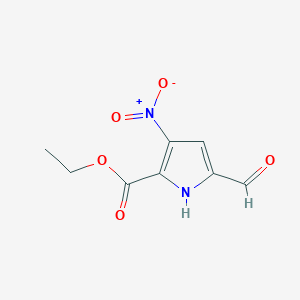
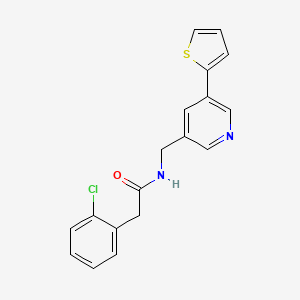
![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
